molecular formula C7H6BrF2NO B7936992 5-Bromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one

5-Bromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one

Cat. No.: B7936992
M. Wt: 238.03 g/mol
InChI Key: HVMJMFKHIZMVTN-UHFFFAOYSA-N
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Description

5-Bromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones This compound is characterized by the presence of a bromine atom at the 5th position and a 2,2-difluoroethyl group attached to the nitrogen atom of the pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one typically involves the bromination of a pyridinone precursor followed by the introduction of the 2,2-difluoroethyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the 5th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyridinone ring can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Often involves reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridinone derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism by which 5-Bromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one exerts its effects is largely dependent on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and difluoroethyl groups can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-ethylpyridin-2(1H)-one
  • 5-Bromo-1-(2,2-dichloroethyl)pyridin-2(1H)-one
  • 5-Chloro-1-(2,2-difluoroethyl)pyridin-2(1H)-one

Uniqueness

5-Bromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one is unique due to the presence of both bromine and difluoroethyl groups, which confer distinct chemical and biological properties. The difluoroethyl group can enhance metabolic stability and lipophilicity, while the bromine atom provides a handle for further functionalization through substitution reactions.

Properties

IUPAC Name

5-bromo-1-(2,2-difluoroethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c8-5-1-2-7(12)11(3-5)4-6(9)10/h1-3,6H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMJMFKHIZMVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1Br)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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